molecular formula C10H18O2 B076345 1-Cyclohexylethyl acetate CAS No. 13487-27-9

1-Cyclohexylethyl acetate

Cat. No. B076345
CAS RN: 13487-27-9
M. Wt: 170.25 g/mol
InChI Key: JAVZALBKNIHSLL-UHFFFAOYSA-N
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Description

1-Cyclohexylethyl acetate is a chemical compound with the molecular formula C10H18O2 . It has an average mass of 170.249 Da and a monoisotopic mass of 170.130676 Da . It is used in various products such as perfumes and body lotions due to its fragrance characteristics .


Molecular Structure Analysis

1-Cyclohexylethyl acetate has a complex molecular structure. It contains a total of 30 bonds, including 12 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, and 1 ester (aliphatic) .


Physical And Chemical Properties Analysis

1-Cyclohexylethyl acetate has a molecular formula of C10H18O2, an average mass of 170.249 Da, and a monoisotopic mass of 170.130676 Da . Further physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

  • Synthesis and Radiochemistry : 1-Cyclohexylethyl acetate derivatives, like [1-11C]acetate, are synthesized for applications in radiochemistry, particularly in positron emission tomography (PET) imaging. This application involves carboxylation of Grignard reagents and subsequent purification steps (Bars, Malleval, Bonnefoi, & Tourvieille, 2006).

  • Catalysis and Organic Synthesis : The compound has been studied in the context of catalysis, especially in the synthesis of cyclohexyl acetate using catalysts like stannous chloride. Such research focuses on optimizing conditions to achieve high rates of esterification and product purity (Zhu De, 2001).

  • Biological and Environmental Studies : Research into cyclohexane degradation by certain bacterial species, such as Rhodococcus sp., includes cyclohexyl acetate derivatives. These studies explore the ability of microorganisms to degrade complex hydrocarbons, offering insights into bioremediation technologies (Lee & Cho, 2008).

  • Chemoenzymatic Applications : 1-Cyclohexylethyl acetate has been used in studies exploring the racemization of secondary alcohols. This area of research is significant for developing chemoenzymatic dynamic resolutions in organic synthesis, which has broad implications in pharmaceutical and chemical industries (Merabet-Khelassi, Vriamont, Aribi‐Zouioueche, & Riant, 2011).

  • Pharmacological Studies : The role of cyclohexyl acetate derivatives in affecting protein synthesis and biological pathways has been a subject of pharmacological research. For example, studies on cycloheximide, a derivative, have investigated its impact on sterol biosynthesis and protein synthesis, offering insights into cellular mechanisms and drug development (Raulston, Miller, & Schroepfer, 1980).

properties

IUPAC Name

1-cyclohexylethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8(12-9(2)11)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVZALBKNIHSLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051688
Record name 1-Cyclohexylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7051688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexylethyl acetate

CAS RN

13487-27-9
Record name 1-Cyclohexylethyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13487-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylmethylcarbinyl acetate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanemethanol, .alpha.-methyl-, 1-acetate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Cyclohexylethyl acetate
Source EPA DSSTox
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Record name α-methylcyclohexylmethyl acetate
Source European Chemicals Agency (ECHA)
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Record name CYCLOHEXYLMETHYLCARBINYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
M Merabet-Khelassi, N Vriamont… - Tetrahedron …, 2011 - Elsevier
… It was thus possible to obtain (R)-1-cyclohexylethyl acetate from rac-1-cyclohexylethanol in quantitative conversion and with high enantioselectivity (98%). …
Number of citations: 22 www.sciencedirect.com
CG Overberger, AE Borchert… - Journal of Polymer …, 1960 - Wiley Online Library
… Vinylcyclohexane was prepared in this laboratory from the synthesis and pyrolysis of 1-cyclohexylethyl acetate, a process which yielded ethylidenecyclohexane and an unidentified …
Number of citations: 44 onlinelibrary.wiley.com
M Royter, M Schmidt, C Elend, H Höbenreich… - Extremophiles, 2009 - Springer
… The E value for (R,S)-1-cyclohexylethyl acetate was also synthetically useful with E = 110. The enzyme prefers (R)-enantiomers of chiral alcohols according to the Kazlauskas-rule (…
Number of citations: 108 link.springer.com
C Csajagi, G Szatzker, ER Tőke, L Uerge… - Tetrahedron …, 2008 - Elsevier
Continuous-flow mode enantiomer selective acetylations of racemic 1-phenylethanol, 1-cyclohexylethanol, and 1-phenylpropan-2-ol (rac-1a–c, respectively) with vinyl acetate were …
Number of citations: 116 www.sciencedirect.com
JH Choi, YK Choi, YH Kim, ES Park… - The Journal of …, 2004 - ACS Publications
Aminocyclopentadienyl ruthenium complexes, which can be used as room-temperature racemization catalysts with lipases in the dynamic kinetic resolution (DKR) of secondary alcohols…
Number of citations: 210 pubs.acs.org
T Itoh, K Mitsukura, W Kanphai, Y Takagi… - The Journal of …, 1997 - ACS Publications
Both reaction rate and enantioselectivity in Pseudomonas cepacia lipase (PCL)-catalyzed hydrolysis of 3-hydroxyalkanenitrile acetates were significantly changed by the addition of …
Number of citations: 79 pubs.acs.org
O Pàmies, JE Bäckvall - Advanced Synthesis & Catalysis, 2001 - Wiley Online Library
… 2-Cyano-1-cyclohexylethyl Acetate (2j): The NMR data are in agreement with those previously reported.[7c] GC retention times: 38.9 (R), 39.4 (S). 2-Cyano-1-octylethyl Acetate (2k). …
Number of citations: 96 onlinelibrary.wiley.com
CD Prasad, A Verma, M Sattar, S Kumar - RSC advances, 2015 - pubs.rsc.org
A convenient strategy for the synthesis of 3-aryl/alkyl-1,4-benzothiazines has been developed. This reaction proceeds via 1,2-thioacetoxylation of an alkene with silver acetate and …
Number of citations: 6 pubs.rsc.org
MM Elenkov, B Hauer… - Advanced Synthesis & …, 2006 - Wiley Online Library
Halohydrin dehalogenases (HheA, HheB and HheC) were found to efficiently catalyse a carbon‐carbon bond forming reaction between terminal aliphatic epoxides and cyanide, …
Number of citations: 102 onlinelibrary.wiley.com
C Elend, C Schmeisser, H Hoebenreich… - Journal of …, 2007 - Elsevier
We report on the isolation and biochemical characterization of a novel, cold-active and metagenome-derived lipase with a high stereo-selectivity for pharmaceutically important …
Number of citations: 106 www.sciencedirect.com

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